molecular formula C20H23ClN2O4S B2478924 1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922103-96-6

1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No. B2478924
CAS RN: 922103-96-6
M. Wt: 422.92
InChI Key: MTEPJQLFAKITJJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula lists the number and type of each atom in a molecule, while the structural formula shows the arrangement of the compound’s atoms .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as decomposition reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized with good yields. The molecular structures, charge distributions, regions of electrophilic and nucleophilic reactivity, and frontier molecular orbitals of these compounds were analyzed using various methods including DFT studies, X-ray diffraction, and NBO methods. These compounds exhibit potential in nonlinear optical (NLO) applications due to their significant hyperpolarizability properties (Almansour et al., 2016).
  • The compound featuring a unique representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines consisting of six fused rings was synthesized. This nonplanar oxazapolyheterocycle demonstrated strong blue emission in dichloromethane, indicating potential applications in photophysical areas (Petrovskii et al., 2017).

Antibacterial and Antifungal Activities

  • New Quinazolines synthesized from 1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide derivatives were screened for antibacterial and antifungal activities. They exhibited significant activities against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and more (Desai et al., 2007).

Antimicrobial Activities

  • A series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives were synthesized and showed significant antimicrobial activities against a panel of bacterial and fungal strains (Babu et al., 2013).

Kinase Inhibition for Chronic Diseases

  • The synthesis of chronic renal disease agent derivatives using 1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide was developed. The process included the scalable synthesis of a benzoxazepine core, present in several kinase inhibitors, and the elaboration into the final compound showing potential for chronic disease treatment (Ikemoto et al., 2000).

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This is particularly relevant for drugs, which can have complex interactions with enzymes, receptors, and other proteins in the body .

Safety and Hazards

The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis .

properties

IUPAC Name

1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-23-17-11-15(9-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-7-5-6-8-16(14)21/h5-11,22H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEPJQLFAKITJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

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